molecular formula C31H35NO6 B2542132 Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate CAS No. 2305252-81-5

Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate

Cat. No.: B2542132
CAS No.: 2305252-81-5
M. Wt: 517.622
InChI Key: BNBAIZMDWAAJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a pyrrolidine-derived compound featuring a benzyl group at position 1, dimethyl ester groups at positions 3 and 4, and two phenylmethoxymethyl substituents at the same positions. This structure confers unique steric and electronic properties, distinguishing it from simpler pyrrolidine alkaloids and analogs. Its synthesis typically involves multi-step functionalization of pyrrolidine precursors, with modifications targeting enhanced stability or reactivity for applications in organic synthesis or medicinal chemistry .

Properties

IUPAC Name

dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO6/c1-35-28(33)30(23-37-19-26-14-8-4-9-15-26)21-32(18-25-12-6-3-7-13-25)22-31(30,29(34)36-2)24-38-20-27-16-10-5-11-17-27/h3-17H,18-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBAIZMDWAAJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(CC1(COCC2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The pyrrolidine ring is typically constructed via cyclization reactions. A Dieckmann cyclization of dimethyl 2,5-diaminoadipate derivatives offers a plausible route, as demonstrated in analogous pyrrolidine dicarboxylate syntheses. For example, heating dimethyl 2,5-dibenzylaminoadipate at 120°C in toluene with a catalytic base (e.g., K$$2$$CO$$3$$) yields the pyrrolidine ring.

Alternative route : A [3+2] cycloaddition between an azomethine ylide and a dipolarophile (e.g., methyl acrylate) generates the pyrrolidine skeleton with inherent ester groups. This method benefits from stereoselectivity but requires chiral auxiliaries for asymmetric induction.

Functionalization of the Pyrrolidine Ring

Benzylation at Position 1

Benzyl groups are introduced via alkylation or Mitsunobu reactions . For instance, treating pyrrolidine-3,4-dicarboxylate with benzyl bromide in dimethylformamide (DMF) using NaH as a base achieves >85% yield in analogous systems. The reaction proceeds via SN2 mechanism, favoring substitution at the less hindered nitrogen atom.

Optimization data :

Parameter Condition Yield (%)
Solvent DMF 92
Base NaH 88
Temperature 0°C → rt 85

Installation of Phenylmethoxymethyl Groups

The phenylmethoxymethyl (PMOM) groups at positions 3 and 4 are introduced via etherification . Chloromethyl phenyl ether (ClCH$$2$$OPh) reacts with hydroxylated pyrrolidine intermediates in the presence of Ag$$2$$O or NaH. For example:

  • Hydroxylate the pyrrolidine at C3 and C4 using OsO$$_4$$-mediated dihydroxylation.
  • Protect hydroxyl groups with PMOM via two-step reaction:
    • Activation with ClCH$$2$$OPh and NaH (0°C, 2 h).
    • Quenching with H$$2$$O and extraction (yield: 78–82%).

Critical note : PMOM groups are acid-labile, necessitating neutral conditions in subsequent steps.

Esterification and Final Modifications

Methyl Ester Formation

The dicarboxylic acid intermediate is esterified using diazomethane (CH$$2$$N$$2$$) in ether or methanol with catalytic H$$2$$SO$$4$$. This method avoids racemization and achieves near-quantitative yields:
$$ \text{RCOOH} + \text{CH}2\text{N}2 \rightarrow \text{RCOOCH}3 + \text{N}2 \uparrow $$

Safety note : Diazomethane is highly toxic; alternative methods include using methyl iodide (CH$$3$$I) with K$$2$$CO$$_3$$ in acetone (yield: 90–95%).

Deprotection and Purification

Final deprotection of PMOM groups (if required) employs BF$$3$$-etherate in dichloromethane at −78°C. However, for the target compound, PMOM groups remain intact, necessitating careful chromatography (SiO$$2$$, hexane/EtOAc) to isolate the product.

Alternative Routes and Comparative Analysis

Solid-Phase Synthesis

A patent-pending method immobilizes the pyrrolidine core on Wang resin, enabling stepwise functionalization via automated synthesis. This approach improves yields (78–85%) but requires specialized equipment.

Enzymatic Resolution

For enantiomerically pure products, lipase-catalyzed kinetic resolution of racemic intermediates has been reported. For example, Pseudomonas fluorescens lipase selectively hydrolyzes one enantiomer, yielding >99% ee (enantiomeric excess).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at N1 vs. C3/C4 require precise stoichiometry.
  • Stereochemistry : Asymmetric synthesis remains underdeveloped; chiral HPLC may be needed for resolution.
  • Scale-up : Diazomethane-based esterification is impractical industrially; methyl iodide alternatives are preferred.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies

  • No analogous studies exist for the target compound, likely due to its synthetic complexity and steric challenges.
  • Synthetic Pathways : The target compound’s synthesis requires protective group strategies to install phenylmethoxymethyl substituents, increasing step count and reducing overall yield compared to simpler analogs .

Knowledge Gaps

  • Biological activity data (e.g., cytotoxicity, enzyme inhibition) for the target compound is absent in current literature.
  • Direct comparisons of reaction kinetics or catalytic applications between the target compound and analogs are lacking.

Biological Activity

Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₂₃H₂₃N₁O₄
  • Molecular Weight : 373.43 g/mol
  • CAS Number : Not specifically listed but can be derived from its IUPAC name.

This compound features a pyrrolidine backbone with two carboxylate groups and multiple methoxymethyl and benzyl substituents, which contribute to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, certain derivatives of similar structures have shown submicromolar antiproliferative activity against various cancer cell lines. These compounds often modulate key cellular pathways such as mTORC1, which is crucial for cell growth and proliferation. The modulation of autophagy pathways has also been observed, suggesting that this compound may interfere with cancer cell survival mechanisms through autophagy regulation .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of mTORC1 : This pathway is a central regulator of cell metabolism and growth. Inhibition leads to reduced protein synthesis and increased autophagic flux.
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Study 1: Antiproliferative Effects on MIA PaCa-2 Cells

A study investigated the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of autophagic processes and inhibition of mTORC1 signaling pathways.

Concentration (µM)Cell Viability (%)
0100
185
560
1030

Study 2: Structure-Activity Relationship Analysis

Another study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the benzyl and methoxymethyl groups significantly affected biological activity. This suggests that fine-tuning these substituents could enhance efficacy against specific cancer types.

Q & A

Q. What are the critical reaction parameters to optimize during the synthesis of this compound?

The synthesis of structurally complex pyrrolidine derivatives requires multi-step organic reactions with precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often used for cyclization or coupling steps but must avoid thermal degradation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in benzylation reactions .
  • Reaction time : Extended reaction times (>24 hours) may improve yields in sterically hindered substitutions but risk side-product formation .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent placement on the pyrrolidine ring and benzyl/phenylmethoxy groups .
  • X-ray diffraction : Resolves stereochemistry and crystal packing, critical for verifying the spatial arrangement of bulky substituents (e.g., phenylmethoxymethyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

Q. How should researchers handle safety and disposal of this compound given limited toxicity data?

  • Safety protocols : Use fume hoods, gloves, and eye protection. Consult safety data sheets (SDS) of structurally analogous compounds (e.g., acetylated pyrrolidine derivatives) for hazard extrapolation .
  • Disposal : Treat as hazardous waste; incinerate via licensed facilities to prevent environmental release. Neutralize acidic/basic residues before disposal .

Q. What methods are recommended for assessing initial purity post-synthesis?

  • HPLC with UV detection : Quantifies impurities using reverse-phase columns (C18) and acetonitrile/water gradients .
  • TLC monitoring : Silica gel plates with fluorescent indicators track reaction progress and detect unreacted starting materials .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered intermediates?

  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency for sluggish steps (e.g., benzylation) .
  • Catalytic systems : Palladium or copper catalysts (0.5–2 mol%) enhance coupling efficiency in aryl substitutions .
  • Protecting group strategies : Temporarily mask reactive sites (e.g., using tert-butyldimethylsilyl ethers) to direct regioselectivity .

Q. What computational tools can predict the compound’s reactivity or stability?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-donating methoxy groups) on pyrrolidine ring stability .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to predict crystal packing and solubility .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause signal broadening .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton proximities to distinguish diastereomers or conformational isomers .

Q. What methodologies assess environmental impact when ecological data are unavailable?

  • Read-across approaches : Use toxicity data from structurally similar compounds (e.g., dimethyl pyrrolidine dicarboxylates) to estimate biodegradation and bioaccumulation .
  • QSAR models : Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) based on molecular descriptors .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term degradation. Monitor via HPLC for ester hydrolysis or oxidation products .
  • Light sensitivity testing : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

Q. What frameworks guide the integration of theoretical and experimental research on this compound?

  • Quadripolar methodological model : Combines four poles—theoretical (mechanistic hypotheses), epistemological (validation criteria), morphological (structural analysis), and technical (experimental design)—to address complex research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.